molecular formula C10H13N5O4 B8787134 3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl acetate CAS No. 114778-61-9

3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl acetate

Cat. No. B8787134
M. Wt: 267.24 g/mol
InChI Key: ACLNDNSSROFMMN-UHFFFAOYSA-N
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Patent
US04965270

Procedure details

A mixture of 9-(3-hydroxyprop-1-oxy)guanine (150 mg, 0.67 mmol), 4-dimethylaminopyridine (15.6 mg, 0.13 mmol), acetic anhydride (0.25 ml, 2.65 mmol) and N,N-dimethylformamide (5 ml) was stirred at 20° C. for 3 hours and then ethanol was added. After a further 15 minutes the solvent was evaporated under reduced pressure and the residue was chromatographed on silica gel (eluted with chloroform-ethanol, 4:1), yielding the title compound (120 mg, 67%). Recrystallisation from methanol-water gave 9-(3-acetoxy-prop-1-oxy)guanine (82 mg, 46%). IR: υmax (KBr) 3330, 3168, 1736, 1696, 1648, 1602, 1589, 1391 cm-1. 1H NMR: δH [(CD3)2SO] 1.98 (2H, quintet, J=6.3, 6.6 Hz, CH2CH2CH2), 2.02 (3H, s, ##STR14## 4.17 (2H, t, J=6.6 Hz, CH2ON), 4.32 (2H, t, J=6.3 Hz, ##STR15## 6.60 (2H, br.s, D2O exchangeable NH2), 7.94 (1H, s, H-8), 10.69 (1H, br.s, D2O exchangeable, H-1). Found: C, 44.99; H, 4.93; N, 26.20% M+ 267.0964 C10H13N5O4 requires C, 44.93; H, 4.91; N, 26.21% M+ 267.0968.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
15.6 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][O:5][N:6]1[CH:14]=[N:13][C:12]2[C:11](=[O:15])[NH:10][C:9]([NH2:16])=[N:8][C:7]1=2.[C:17](OC(=O)C)(=[O:19])[CH3:18].CN(C)C=O>CN(C)C1C=CN=CC=1.C(O)C>[C:17]([O:1][CH2:2][CH2:3][CH2:4][O:5][N:6]1[CH:14]=[N:13][C:12]2[C:11](=[O:15])[NH:10][C:9]([NH2:16])=[N:8][C:7]1=2)(=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
OCCCON1C=2N=C(NC(C2N=C1)=O)N
Name
Quantity
0.25 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
15.6 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
was stirred at 20° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a further 15 minutes the solvent was evaporated under reduced pressure
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel (eluted with chloroform-ethanol, 4:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)OCCCON1C=2N=C(NC(C2N=C1)=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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